

B022 inhibitor ki value and ic50

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Compound of Interest		
Compound Name:	B022	
Cat. No.:	B605900	Get Quote

An In-Depth Technical Guide to the **B022** Inhibitor

Introduction

B022 is a potent and selective small-molecule inhibitor of NF-κB-inducing kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway.[1][2][3] This pathway is implicated in various physiological and pathological processes, including inflammation, immune responses, and the development of certain cancers.[4][5] B022 has demonstrated significant therapeutic potential in preclinical models, particularly in the context of liver diseases, where it protects against toxin-induced inflammation, oxidative stress, and injury.[1][2][6] This document provides a comprehensive overview of the inhibitor's Ki and IC50 values, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: B022 Inhibitor Potency

The inhibitory activity of **B022** against its target, NF-κB-inducing kinase (NIK), has been quantified through various biochemical and cell-based assays. The key parameters defining its potency, the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.



Parameter	Value	Target	Assay Context
Ki	4.2 nM	NF-κB-inducing kinase (NIK)	ATP-consumption assay
IC50	15.1 nM	NF-κB-inducing kinase (NIK)	Biochemical Assay
IC50	9.9 nM	NF-κB-inducing kinase (NIK)	General
IC50	~5 μM	NIK-stimulated NF- κB2 signaling	Cell-based (Hepa1 cells)

Table 1: Summary of **B022** Ki and IC50 Values.[1][3][5]

Experimental Protocols

The following sections detail the methodologies employed to characterize the inhibitory effects of **B022** both in vitro and in vivo.

In Vitro NIK Inhibition and NF-κB Reporter Assay

This protocol describes the determination of **B022**'s ability to inhibit NIK-induced NF-κB activation using a luciferase reporter system.

- Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) at 37°C in a 5% CO2 environment.
- Transfection: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a NIK expression plasmid. A β-galactosidase (β-Gal) plasmid is often co-transfected to normalize for transfection efficiency.
- **B022** Treatment: Twelve hours post-transfection, the culture medium is replaced with fresh medium containing **B022** at various concentrations (e.g., 0, 0.5, or 5 μ M).
- Incubation: Cells are incubated with the inhibitor for an additional 36 hours.



 Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer. The measured luciferase activity is then normalized to the β-Gal activity to account for variations in transfection efficiency.

Cell-Based p100 to p52 Processing Assay

This assay evaluates the effect of **B022** on the NIK-mediated processing of the p100 protein to its active p52 form.

- Cell Culture: Hepa1 cells are maintained in DMEM at 37°C with 5% CO2.
- Adenoviral Infection: Cells are infected with adenoviruses expressing both p100 and Flagtagged NIK to induce the non-canonical NF-κB pathway.
- Inhibitor Treatment: Concurrently with infection, cells are treated with varying doses of B022 (e.g., 0, 0.5, or 5 μM).
- Sample Collection: After 12 hours of treatment, cell extracts are prepared.
- Immunoblotting: The cell extracts are subjected to SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies specific for NF-kB2 (to detect both p100 and p52), Flag (to confirm NIK expression), and a loading control like tubulin.

In Vivo CCI4-Induced Liver Injury Mouse Model

This protocol outlines the in vivo evaluation of **B022**'s protective effects against chemically induced liver damage.

- Animal Model: Wild-type C57BL/6 mice are used for this model.
- Induction of Injury: Acute liver injury is induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) at a dose of 2.5 ml/kg bodyweight (prepared as a 10% solution in olive oil).
- **B022** Administration: **B022** is administered via tail vein injection at a dose of 25 mg/kg bodyweight. The inhibitor is given at multiple time points after CCl4 injection (e.g., 0, 3, 6, and 9 hours).

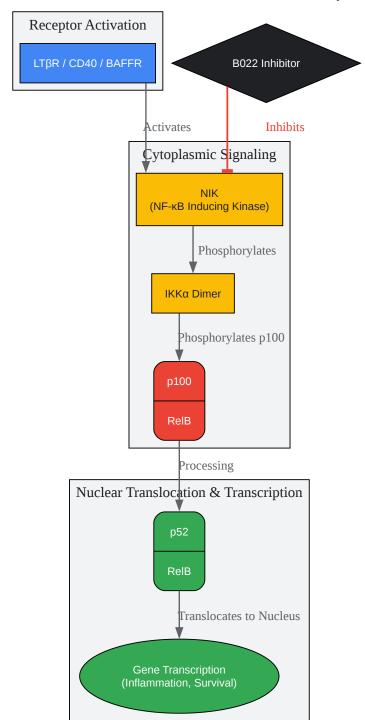


- Euthanasia and Sample Collection: Mice are euthanized 12 hours after the CCl4 injection. Blood and liver tissue samples are collected for analysis.
- Analysis:
 - Plasma ALT Levels: Plasma alanine aminotransferase (ALT) activity, a biomarker for liver damage, is measured.
 - Histology: Liver sections are prepared for histological analysis, including TUNEL staining to detect apoptotic cells.
 - Gene Expression: RNA is extracted from liver tissue, and quantitative PCR (qPCR) is performed to measure the expression levels of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS).

Mandatory Visualizations

The following diagrams illustrate the signaling pathway inhibited by **B022** and a typical experimental workflow.



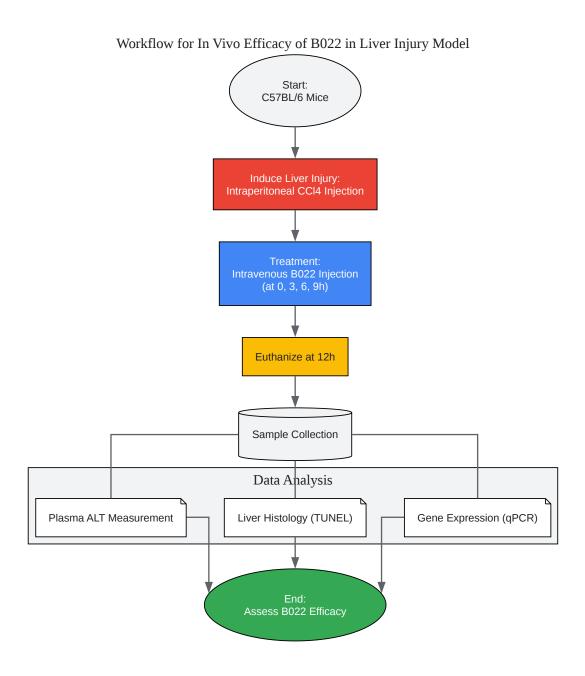


B022 Inhibition of the Non-Canonical NF-κB Pathway

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Caption: **B022** inhibits NIK, blocking the non-canonical NF-kB pathway.

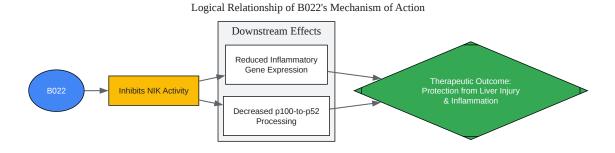




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Caption: Experimental workflow for testing **B022** in a mouse liver injury model.





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Caption: Logical flow from **B022** administration to therapeutic outcome.

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